
4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C18H14N2O2 It is characterized by a benzoic acid core substituted with two pyridin-4-yl groups and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridin-4-yl groups, converting them to piperidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoic acid core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: this compound can be oxidized to 4-carboxy-3,5-bis(pyridin-4-yl)benzoic acid.
Reduction: Reduction can yield 4-Methyl-3,5-bis(piperidin-4-yl)benzoic acid.
Substitution: Halogenated derivatives such as 4-Methyl-3,5-bis(pyridin-4-yl)-2-bromobenzoic acid.
科学研究应用
4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid largely depends on its application:
In Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridin-4-yl groups, forming stable complexes.
In Biological Systems: The compound can interact with biological targets through hydrogen bonding and π-π interactions, influencing various biochemical pathways.
相似化合物的比较
3,5-Bis(pyridin-4-yl)benzoic acid: Lacks the methyl group, which can influence its reactivity and binding properties.
4-Methyl-3,5-bis(pyridin-3-yl)benzoic acid: The position of the pyridinyl groups can affect the compound’s electronic properties and steric interactions.
3,5-Bis(pyridin-4-yl)benzoic acid: Similar structure but without the methyl group, which can lead to different chemical behavior and applications.
Uniqueness: 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid is unique due to the presence of both pyridin-4-yl groups and a methyl group on the benzoic acid core. This combination of functional groups provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C18H14N2O2 |
|---|---|
分子量 |
290.3 g/mol |
IUPAC 名称 |
4-methyl-3,5-dipyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C18H14N2O2/c1-12-16(13-2-6-19-7-3-13)10-15(18(21)22)11-17(12)14-4-8-20-9-5-14/h2-11H,1H3,(H,21,22) |
InChI 键 |
LAHMMGXOEFSHGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1C2=CC=NC=C2)C(=O)O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15051891.png)
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)
![(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)
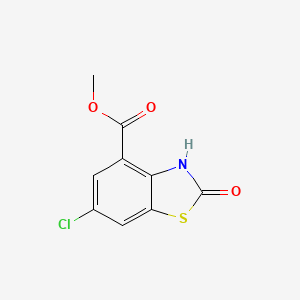
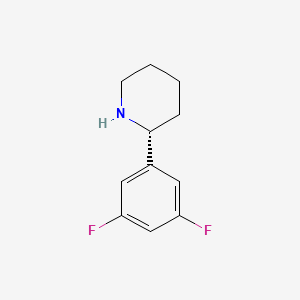
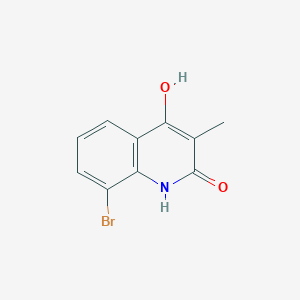
![Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B15051923.png)
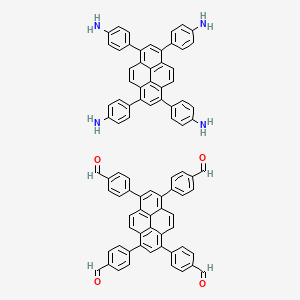
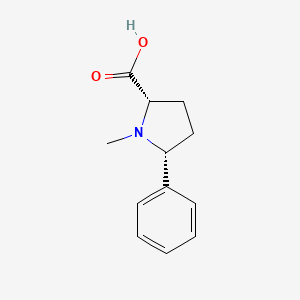
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)
